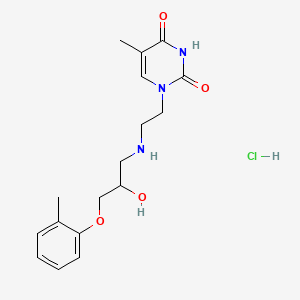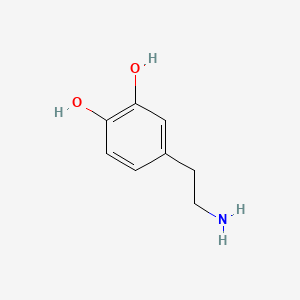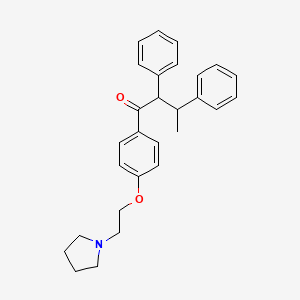
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone is a natural product found in Streptomyces gramineus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Reactions and Synthesis
Reactions with Dienophiles
Studies have explored the reactions of derivatives of 2,3-diphenyl-1-butanone, such as 1,1-diphenyl-3-carbomethoxy-2-aza-1,3-butadiene, with various dienophiles. These compounds participate in Diels-Alder reactions, forming heterocycloadducts with electron-poor dienophiles. This demonstrates the compound's potential in organic synthesis and in creating diverse chemical structures (Balsamini et al., 1994).
Catalytic Aldol-Transfer Reactions
1,1-Diphenyl-1-hydroxy-3-butanone, a compound structurally related to 2,3-diphenyl-1-butanone, serves as a precursor for Al-enolate of acetone. This compound is useful in catalytic aldol-transfer reactions, highlighting the versatility of such compounds in organic synthesis (Xi & Nevalainen, 2006).
Synthesis of Labeled Compounds
Derivatives of 2,3-diphenyl-1-butanone have been used in the synthesis of carbon-14 labeled compounds, indicating their utility in creating isotopically labeled molecules for scientific research, such as in pharmacology or chemical tracing studies (Dischino et al., 2003).
Chemical Properties and Transformations
Observation of Fluorescence Properties
Donor-acceptor-substituted diphenylbutadienes display unique fluorescence properties in solid state, different from their solution state fluorescence. This insight into the photophysical properties of such compounds can be beneficial for applications in material science and photophysics (Davis et al., 2004).
Oxidation of Lignin Models
Diphenylbutanone derivatives are useful in the aerobic oxidation of lignin models, an important process in understanding lignin degradation which is vital for biomass conversion technologies (Hanson et al., 2010).
Pyrazolo[3,4-b]pyridine Formation
Compounds derived from 2,3-diphenyl-1-butanone have been used to synthesize pyrazolo[3,4-b]pyridines, which are important in pharmaceutical research (Quiroga et al., 1999).
Eigenschaften
CAS-Nummer |
55620-98-9 |
|---|---|
Produktname |
2,3-Diphenyl-1-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanone |
Molekularformel |
C28H31NO2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C28H31NO2/c1-22(23-10-4-2-5-11-23)27(24-12-6-3-7-13-24)28(30)25-14-16-26(17-15-25)31-21-20-29-18-8-9-19-29/h2-7,10-17,22,27H,8-9,18-21H2,1H3 |
InChI-Schlüssel |
LOOGANXPLOAKII-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Synonyme |
3-methyl-4'-(beta-pyrrolidinoethoxy)-2,3-diphenylpropiophenone E 492 E-492 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



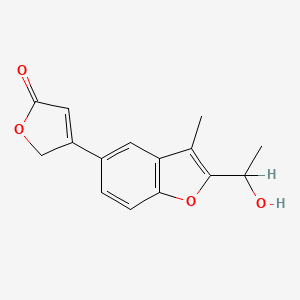
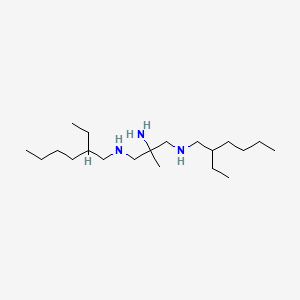
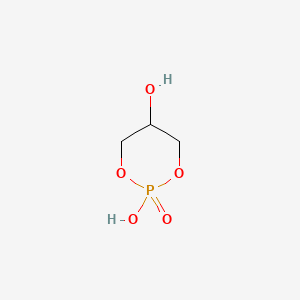
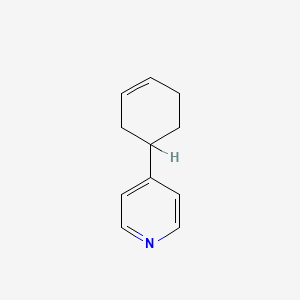
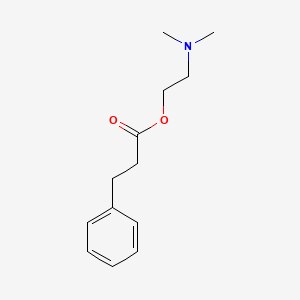
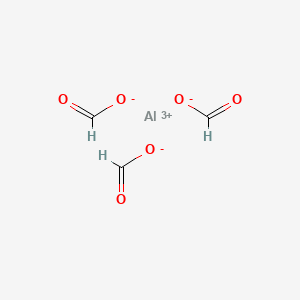
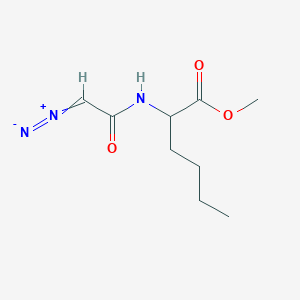
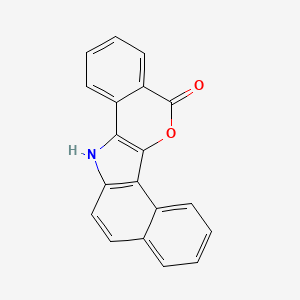
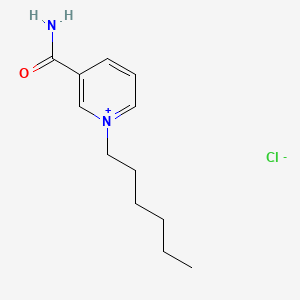
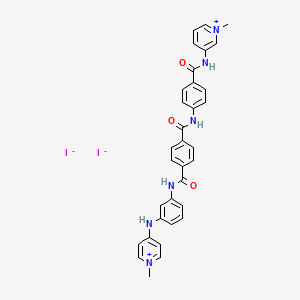
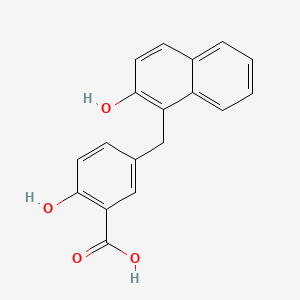
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)
